molecular formula C8H10ClNO2 B1443903 2-Chloro-4-(2-methoxyethoxy)pyridine CAS No. 1067914-32-2

2-Chloro-4-(2-methoxyethoxy)pyridine

Cat. No. B1443903
M. Wt: 187.62 g/mol
InChI Key: MTDOAXRREVUUAU-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C8H10ClNO2 . It is used in various chemical reactions and has a molecular weight of 187.63 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(2-methoxyethoxy)pyridine is defined by its linear formula: C8H10ClNO2 . The molecule consists of a pyridine ring with a chlorine atom and a methoxyethoxy group attached to it .

Scientific Research Applications

Synthesis of Herbicide Intermediates 2-Chloro-4-(2-methoxyethoxy)pyridine serves as a critical intermediate in the synthesis of certain herbicides, such as trifloxysulfuron. The synthesis pathway from nicotinamide involves steps like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. Optimized reaction conditions yield up to 48.7% based on nicotinamide (Hang-dong, 2010).

Ligand and Complex Formation

Cation Complexing Properties 2-Chloro-4-(2-methoxyethoxy)pyridine derivatives have been noted for their strong cation complexing properties. Macrocyclic polyether-diester compounds containing pyridine subcyclic units substituted with methoxy groups form robust complexes with alkylammonium and certain metal cations. The stability of these complexes is comparable to those formed with crown ethers and pyridino-crown ethers. These ligands also demonstrate the ability to effectively transport silver cations across liquid membrane phases (Bradshaw et al., 1980).

properties

IUPAC Name

2-chloro-4-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-4-5-12-7-2-3-10-8(9)6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDOAXRREVUUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-methoxyethoxy)pyridine

Synthesis routes and methods I

Procedure details

Potassium 2-methylpropan-2-olate (4.214 g, 35.678 mmol) was slowly added under an atmosphere of dry N2 to a solution of 2-chloro-4-nitropyridine (5.142 g, 32.434 mmol) in 2-methoxyethanol (40.0 mL, 506.74 mmol). The reaction was stirred at ambient temperature for 2 hours and then concentrated under reduced pressure. The resulting oil was diluted with water (200 mL) and extracted with EtOAc. The combined organic phases were dried over Na2SO4, filtered and concentrated under reduced pressure to give 5.36 g (88%) of desired product as a colorless oil.
Quantity
4.214 g
Type
reactant
Reaction Step One
Quantity
5.142 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-4-nitropyridine (43.6 g, 275 mmol) and 2-methoxyethanol (325 ml, 425 mmol) was cooled to 0° C. Potassium 2-methylpropan-2-olate (35.7 g, 302 mmol) was added and the resulting mixture was stirred while warming to ambient temperature over 2 hours. The reaction mixture was concentrated under reduced pressure followed by dilution with 500 ml of water. The resulting mixture was extracted with dichloromethane. The combined organic layers were dried over MgSO4 and concentrated under reduced pressure to produce the desired compound as an oil (50.2 g). MS APCI (+) m/z 188 and 189.9 (M+1 of each isotope) detected.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GJ Kontoghiorghes - Biochimica et Biophysica Acta (BBA)-General …, 1987 - Elsevier
The 2-hydroxypyridine-N-oxide derivative, 2- hydroxypyridine-N-oxide, 2,4-dihydroxypyeidine-N-oxide2-hydroxy -4-methoxypyridine-N-oxide and 2-hydroxy-4-(2′-methoxyethoxy)…
Number of citations: 21 www.sciencedirect.com

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